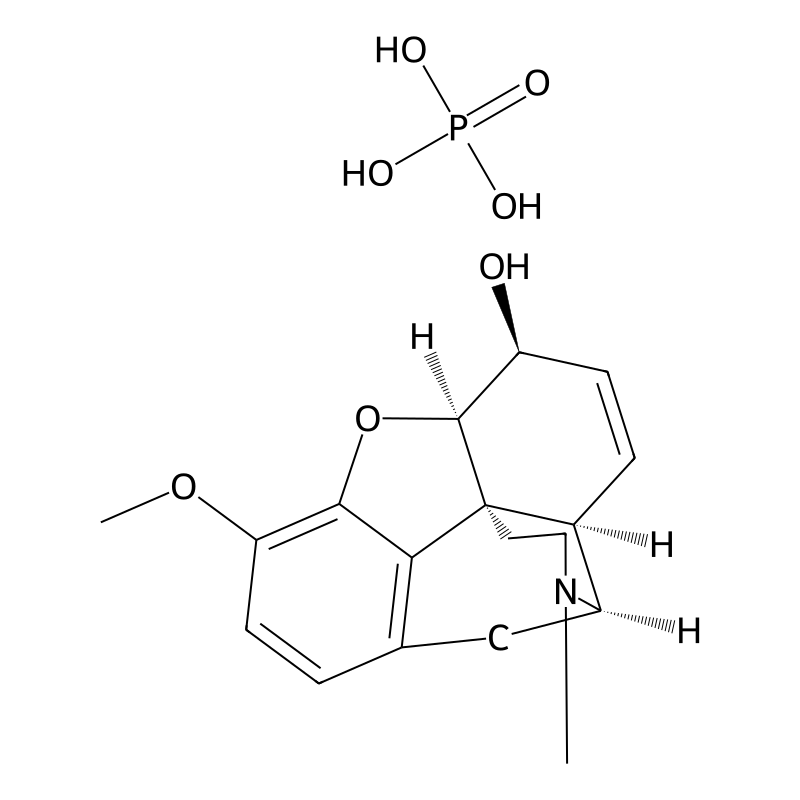

Codeine phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Analgesic Mechanisms:

Research explores the mechanisms by which codeine phosphate exerts its pain-relieving effects. Studies investigate its interaction with opioid receptors in the central nervous system, specifically mu-opioid receptors, and its influence on pain perception pathways []. This knowledge helps design and develop new and improved pain management strategies.

Drug Delivery Systems:

Scientists are exploring novel drug delivery systems for codeine phosphate to enhance its therapeutic efficacy and minimize side effects. This includes research on controlled-release formulations, targeted delivery systems, and alternative administration routes, such as transdermal patches or intranasal sprays []. These studies aim to optimize drug delivery and improve patient outcomes.

Addiction and Dependence Studies:

Codeine phosphate, like other opioids, has the potential for abuse and dependence. Research investigates the neurobiological and pharmacological factors contributing to codeine addiction. This includes studies on the role of different brain regions, neurotransmitters, and genetic factors in addiction development []. Understanding these mechanisms is crucial for developing effective prevention and treatment strategies for codeine and other opioid addictions.

Pharmacokinetic and Pharmacodynamic Studies:

These studies investigate the absorption, distribution, metabolism, excretion, and action of codeine phosphate in the body. This research helps determine the optimal dosage, identify potential drug interactions, and understand how individual variations in metabolism affect treatment efficacy []. This knowledge is vital for ensuring patient safety and optimizing codeine phosphate therapy.

Toxicology Studies:

Research explores the potential for codeine phosphate to cause adverse effects at various dose levels. This includes studies on its impact on different organ systems, potential carcinogenicity, and identification of potential drug interactions []. These studies are essential for ensuring the safety and efficacy of codeine phosphate in clinical use.

Codeine phosphate is a salt formed from codeine, an opiate used primarily for its analgesic (pain-relieving) and antitussive (cough-suppressing) properties. It is chemically represented as and often appears in the form of hemihydrates or sesquihydrates. Codeine phosphate acts as a mu-opioid receptor agonist, exerting its effects predominantly in the central nervous system, where it binds to specific receptors to modulate pain perception and respiratory function .

Codeine phosphate's primary mechanism of action involves its conversion to morphine in the liver. Morphine then binds to mu-opioid receptors in the central nervous system, inhibiting the transmission of pain signals []. Codeine itself also has weak direct activity on mu-opioid receptors, but to a much lesser extent than morphine. Additionally, codeine may suppress cough by acting on the cough center in the brainstem [].

Codeine phosphate is a prescription medication with potential safety concerns:

- Addiction: Like other opioids, codeine phosphate can be addictive with repeated use. Long-term use can lead to dependence and withdrawal symptoms upon cessation.

- Respiratory Depression: Codeine can slow down breathing, which can be life-threatening in high doses or for individuals with underlying respiratory problems.

- Toxicity: Codeine overdose can be fatal, especially in individuals with CYP2D6 enzyme variations leading to increased conversion to morphine.

- Pregnancy and Lactation: Codeine can pass through breast milk and may cause harm to newborns. Pregnant and breastfeeding women should consult with a healthcare professional before using codeine phosphate.

Codeine phosphate is soluble in water, which allows it to dissociate into codeine and phosphate ions. It reacts as a weak acid, neutralizing bases and generating moderate amounts of heat during these reactions . When heated to decomposition, it emits toxic fumes, including nitrogen oxides and phosphorus oxides . The compound's stability can be influenced by hydrogen bonding within its crystal structure, affecting its solubility and bioavailability .

The primary biological activity of codeine phosphate involves its action on mu-opioid receptors. It is less potent than morphine but still effective in managing moderate pain. Codeine is metabolized in the liver, where approximately 5-10% is converted to morphine, enhancing its analgesic effects. Additionally, codeine phosphate exhibits antitussive properties by suppressing the cough reflex through central nervous system pathways . The compound can also lead to various side effects such as sedation, dizziness, and potential for dependence .

Codeine phosphate can be synthesized through several methods:

- Direct Neutralization: Codeine base is reacted with phosphoric acid to form codeine phosphate.

- Salt Formation: The reaction of codeine with phosphoric acid in the presence of water can yield different hydrates of codeine phosphate.

- Crystallization Techniques: Controlled crystallization from aqueous solutions can produce specific hydrates with distinct properties .

Codeine phosphate is widely used in clinical settings for:

- Pain Management: It is prescribed for moderate pain relief.

- Cough Suppression: Utilized in formulations aimed at reducing cough frequency.

- Combination Therapies: Often included in multi-ingredient medications for enhanced therapeutic effects against pain and cough .

Codeine phosphate interacts with several metabolic enzymes, primarily cytochrome P450 2D6 and UDP-glucuronosyltransferases (UGT2B7 and UGT2B4). These interactions are crucial as they influence the drug's metabolism and efficacy. Additionally, it may interact with other central nervous system depressants, leading to increased sedation or respiratory depression . Studies have shown that genetic variations in metabolic enzymes can significantly affect individual responses to codeine therapy.

Several compounds share structural or functional similarities with codeine phosphate. Below are some key comparisons:

| Compound Name | Main Use | Potency | Unique Features |

|---|---|---|---|

| Morphine | Pain relief | High | Stronger analgesic effect; higher risk of dependence |

| Oxycodone | Pain relief | Moderate | More potent than codeine; used for severe pain |

| Hydrocodone | Pain relief; cough suppression | Moderate | Often combined with acetaminophen; higher potency |

| Dextromethorphan | Cough suppression | None | Non-opioid; does not have analgesic properties |

Codeine phosphate's uniqueness lies in its balance between efficacy and safety profile compared to stronger opioids like morphine. Its lower potency reduces the risk of severe side effects while still providing adequate relief for moderate pain and cough suppression .

Classical Synthesis from Morphine Alkaloids

The classical synthesis of codeine phosphate begins with morphine alkaloids through well-established methylation pathways [1] [4]. The most widely used approach involves the direct methylation of morphine to produce codeine, which can then be converted to its phosphate salt [1]. Currently, 85-90% of codeine is produced by methylation of morphine, an alkaloid generally more abundant in poppy than codeine [4].

The biosynthetic pathway in opium poppy establishes the foundation for understanding synthetic approaches, following the sequence: tyrosine → norlaudanosoline → reticuline → salutaridine → salutaridinol → thebaine → codeine → morphine [53] [54]. This natural pathway provides insights into synthetic strategies that can be adapted for laboratory and industrial production [53].

Table 1: Classical Morphine to Codeine Conversion Methods

| Method | Reagent | Yield | Temperature | Reference |

|---|---|---|---|---|

| Direct methylation | Diazomethane | 67% | Room temperature | [8] |

| Potassium salt methylation | Methyl iodide | >90% | Reflux | [8] |

| Oxidative methylation | γ-Manganese dioxide | 67% from codeine | Elevated | [8] |

The conversion from codeine to thebaine represents a significant synthetic transformation [8]. A practical synthesis involves methylation of the potassium salt of codeine to give codeine methyl ether followed by oxidation with γ-manganese dioxide to yield thebaine in 67% yield from codeine [8]. Similarly, morphine can be converted to oripavine through selective alkylation of the di-O-anion to give morphine 6-methyl ether in better than 90% yield [8].

Enzymatic approaches have also been developed for codeine synthesis [4]. Engineering Escherichia coli strains to express key enzymes from poppy, including neopinone isomerase, enables production of codeine from thebaine with yields of 64% and volumetric productivity of 0.19 grams per liter per hour [4]. The discovery of neopinone isomerase has provided opportunities to improve biosynthetic production by reducing formation of unwanted byproducts like neopine [4].

Total biosynthesis approaches have demonstrated the conversion of simple carbon sources to morphine alkaloids [3]. Thebaine production has been achieved in Escherichia coli at yields of 2.1 milligrams per liter from glycerol, representing a 300-fold increase from yeast systems [3]. This improvement stems from strong activity of enzymes related to thebaine synthesis from reticuline in Escherichia coli [3].

Nitration and Reduction Strategies for Derivative Synthesis

Nitration of codeine and subsequent reduction provides access to amino derivatives that serve as versatile intermediates for further functionalization [1] [39]. The nitration reaction typically employs concentrated nitric acid in the presence of acetic anhydride, directing the nitro group to the 1-position of the aromatic ring [1].

The synthesis of 1-nitrocodeine involves treatment of 6-O-acetylcodeine with glacial acetic acid and nitric acid [1]. After pH adjustment with ammonia solution, the C6-ester undergoes hydrolysis with sodium hydroxide to obtain 1-nitrocodeine, which can then be reduced to the corresponding amino derivative using stannous chloride and hydrochloric acid [1].

Table 2: Nitration and Reduction Reaction Conditions

| Starting Material | Nitrating Agent | Reduction Method | Product | Yield | Reference |

|---|---|---|---|---|---|

| Codeine | Nitric acid/Acetic anhydride | Stannous chloride/HCl | 1-Aminocodeine | Variable | [1] |

| 6-O-Acetylcodeine | Nitric acid/Glacial acetic acid | Stannous chloride/HCl | 1-Aminocodeine | Quantitative | [1] |

| Morphine | HCl/KIO₃ or HBr/H₂O₂ | Various | Halogenated products | 50% activity | [1] |

The formation of fluorinated derivatives represents an important application of nitration-reduction chemistry [1]. Treatment of 1-aminocodeine with tetrafluoroboric acid in anhydrous ethanol, followed by sodium nitrite addition, leads to formation of diazonium salt in 100% yield [1]. The codeine-1-diazonium tetrafluoroborate salt can then be heated in the presence of magnesium oxide using the Makleit-Dubina method to produce 1-fluorocodeine [1].

Halogenation strategies provide alternative routes to functionalized derivatives [1]. Singh and colleagues reported synthesis of 1-chloromorphine and 1-bromomorphine by treating morphine with hydrochloric acid or hydrobromic acid solutions in the presence of oxidizing agents such as potassium iodate or hydrogen peroxide [1]. The bromination method directs bromine to the meta position of the phenolic hydroxyl group [1].

Color identification tests have revealed the formation of free radicals during nitration processes [28]. When morphine alkaloids are treated with concentrated sulfuric acid-based reagents, electron paramagnetic resonance spectroscopy detects radical species formation [28]. These radical intermediates play crucial roles in the nitration mechanism and subsequent chemical transformations [28].

Palladium-Catalyzed Coupling Reactions for Structural Diversification

Palladium-catalyzed coupling reactions have emerged as powerful tools for elaborating codeine and morphine structures [17] [19]. These reactions enable the introduction of diverse substituents while maintaining the core morphinan framework essential for biological activity [17].

The preparation of suitable substrates for palladium coupling requires protection of hydroxyl groups [17]. 6-O-tert-butyldimethylsilyl-1-bromocodeine and 6-O-tert-butyldimethylsilyl-3-trifluoromethylsulfonylmorphine serve as effective coupling partners in palladium-catalyzed reactions [17]. These protected derivatives allow selective functionalization at specific positions while preventing unwanted side reactions [17].

Table 3: Palladium-Catalyzed Coupling Reactions with Codeine Derivatives

| Substrate | Coupling Partner | Catalyst System | Product Type | Conditions | Reference |

|---|---|---|---|---|---|

| 1-Bromocodeine (protected) | Vinyl compounds | Palladium(0) | Vinyl-substituted | Standard | [17] |

| 3-Triflylmorphine (protected) | Aryl boranes | Palladium/Base | Biaryl products | Mild | [17] |

| Morphinan halides | Organozinc | Palladium catalyst | C-C coupled | Ambient | [15] |

Intramolecular palladium-catalyzed reactions have proven particularly valuable for constructing complex ring systems [19]. A novel approach features cascade cyclization to construct dihydrofuran rings, followed by intramolecular palladium-catalyzed carbon-hydrogen olefination of unactivated aliphatic alkenes to install the morphinan ring system [19]. This strategy represents a significant advance in the total synthesis of codeine and related alkaloids [19].

Cross-coupling methodologies have expanded significantly with the development of new catalyst systems [15] [16]. Comprehensive analysis demonstrates that palladium-catalyzed cross-coupling reactions of organoboron compounds provide versatile methods for carbon-carbon bond formation [15]. These reactions proceed under mild conditions and show excellent functional group tolerance [16].

The Nobel Prize-winning palladium-catalyzed cross-coupling reactions employ organometallic compounds as nucleophilic coupling partners [21]. Both reactions utilize zerovalent palladium and organohalides as electrophilic partners, with the nucleophilic component differing between reaction types [21]. These mild reaction conditions make them particularly suitable for complex alkaloid synthesis [21].

Recent developments include dual nickel-palladium catalyzed reductive cross-coupling between aryl tosylates and aryl triflates [20]. This methodology shows broad functional group tolerance with over 60 examples and displays low sensitivity to steric effects [20]. The widespread presence of phenols in natural products allows straightforward late-stage functionalization [20].

Radical-Mediated Functionalization Approaches

Radical-mediated strategies provide unique opportunities for functionalizing codeine derivatives under mild conditions [22] [24]. These approaches often proceed through hydrogen atom transfer mechanisms that enable selective carbon-hydrogen bond activation [24] [26].

Visible-light-induced hydrogen atom transfer has emerged as an effective method for direct carbon-hydrogen hydroxylation [24]. Sodium eosin Y serves as both photocatalyst and source of catalytic bromine radical species in the hydrogen atom transfer-based catalytic cycle [24]. This environmentally friendly approach sacrifices the photocatalyst through oxidative degradation to produce bromine radicals and phthalic anhydride [24].

Table 4: Radical-Mediated Functionalization Conditions

| Radical Source | Photocatalyst | Substrate Type | Product | Yield Range | Reference |

|---|---|---|---|---|---|

| Diazo compounds | Photocatalyst/Iron | Alkenes | Hydroalkylation | Variable | [22] |

| Bromine radicals | Eosin Y | Enones | γ-Hydroxylation | High | [24] |

| Alkyl radicals | Photoredox | Internal alkenes | Allylic azides | Moderate | [25] |

The mechanism of radical-mediated alkene functionalization involves photocatalytic sequential electron-proton transfer [26]. This synergistic strategy combines photoredox and hydrogen atom transfer catalysis to accomplish general functionalization of unactivated carbon-hydrogen bonds [26]. The process demonstrates excellent regioselectivity and proceeds under mild photoredox catalytic conditions [25].

Radical clock experiments support the formation of carbon-centered radicals during these transformations [26]. Detection of ring-opened cyclopropane products confirms the presence of radical intermediates formed through oxidation-deprotonation of tertiary amines [26]. Both radical adducts and rearranged products have been identified using high-resolution mass spectrometry [26].

Free radical formation has been observed in color identification tests for morphine alkaloids [28]. Electron paramagnetic resonance spectroscopy reveals radical species when alkaloids are treated with concentrated sulfuric acid reagents [28]. These radical intermediates share similar hyperfine structures and g values, indicating formation of the same principal radical species regardless of the oxidizing reagent used [28].

Trifunctionalization reactions represent advanced applications of radical chemistry [23]. These processes involve radical addition-initiated reactions of alkenes and alkynes, featuring functional group migration through ipso-cyclization and cleavage reactions [23]. The key step involves transfer of various groups including aryl, alkynyl, cyano, formyl, phosphinoyl, and sulfonyl substituents [23].

Protection-Deprotection Strategies in Codeine Analog Development

Protection-deprotection strategies are essential for selective functionalization of codeine analogs containing multiple reactive sites [39] [17]. The hydroxyl groups at positions 3 and 6 require differential protection to enable regioselective modifications [39].

Tert-butyldimethylsilyl protection has proven particularly effective for codeine derivatives [39] [17]. To prevent side reactions during synthesis, allylic hydroxyl groups are protected using tert-butyldimethylsilyl chloride [39]. This protection strategy withstands various reaction conditions while providing straightforward deprotection methods [39].

Table 5: Protection-Deprotection Strategies for Codeine Analogs

| Protecting Group | Installation Reagent | Deprotection Method | Stability | Selectivity | Reference |

|---|---|---|---|---|---|

| Tert-butyldimethylsilyl | TBDMSCl/Imidazole | TBAF or HF | High | Excellent | [39] [17] |

| Acetyl | Acetic anhydride | Base hydrolysis | Moderate | Good | [1] |

| Benzyl | Benzyl chloride | Hydrogenolysis | High | Moderate | [43] |

| Methoxymethyl | MOMCl/Base | Acid hydrolysis | Moderate | Good | [42] |

Orthogonal protection strategies enable selective deprotection of specific groups in multiply-protected structures [31]. For example, amino acids can be protected with benzyl esters on carboxyl groups, fluorenylmethylenoxy carbamates on amine groups, and tert-butyl ethers on phenol groups [31]. Each protecting group can be removed under different conditions: benzyl esters by hydrogenolysis, fluorenylmethylenoxy groups by bases, and phenolic tert-butyl ethers by acids [31].

The stability of protecting groups under various conditions determines their utility in synthesis [43]. Benzyl chloride derivatives have shown excessive reactivity, leading to hydrolysis or dimerization under mild conditions [43]. Attempts to deprotect silyl ethers from benzyl chloride derivatives using tetrabutylammonium fluoride resulted in complex product mixtures [43].

Silyl-based protecting groups offer advantages in terms of mild installation and removal conditions [38] [45]. The 2-triphenylsilylethoxycarbonyl group represents a new silicon-based amine protecting group that can be cleaved specifically by fluoride ions under mild conditions [45]. This group shows resistance to acidic conditions applied for Boc group cleavage while maintaining orthogonality to other common protecting groups [45].

Advanced protection strategies have been developed for complex synthetic sequences [42]. In the asymmetric total synthesis of codeine, methoxymethyl protection was employed for selective hydroxyl group masking [42]. The synthesis utilized intramolecular insertion of carbenoids into benzylic carbon-hydrogen bonds for creation of quaternary centers and construction of pentacyclic alkaloid skeletons [42].

Spectrophotometric analysis represents one of the most fundamental and widely employed analytical approaches for the quantitative determination of codeine phosphate in pharmaceutical formulations and biological matrices. The molecular structure of codeine phosphate, featuring conjugated aromatic systems and chromophoric groups, renders it particularly amenable to ultraviolet-visible (UV-Vis) spectrophotometric detection [1] [2] [3].

Direct UV-Vis Spectrophotometry

The ultraviolet spectrum of codeine phosphate in aqueous solution exhibits characteristic absorption bands when scanned from 200 to 400 nanometers, with a distinctive maximum at 284.8 nanometers [2] [3]. This characteristic UV spectrum serves as the foundation for direct spectrophotometric quantification methods. In basic conditions using 0.1 Molar sodium hydroxide, the absorption maximum shifts to 284 nanometers, providing enhanced sensitivity for analytical determination [1]. The method demonstrates excellent linearity across concentration ranges of 18 nanograms per milliliter to 4.6 micrograms per milliliter, with relative standard deviations typically ranging from 0.81% to 2.64% [1] [4].

Derivative Spectrophotometry

Derivative spectrophotometry has emerged as a sophisticated technique for resolving overlapping spectral bands and enabling simultaneous determination of codeine phosphate in complex pharmaceutical formulations. First-order derivative UV spectrophotometry utilizes zero-crossing points at specific wavelengths to achieve selective quantification of individual components in multi-drug formulations [4] [5]. For codeine phosphate analysis in combination with paracetamol, the zero-crossing technique employs measurement at 263.5 nanometers for paracetamol and 218.4 nanometers for codeine phosphate, achieving detection limits of 260-870 nanograms per milliliter with relative standard deviations of 0.36% [4].

Zero-crossing derivative spectrophotometry has been successfully applied to cough mixture analysis, where codeine phosphate and diphenhydramine hydrochloride are simultaneously determined at zero-crossing points of 258 and 264 nanometers respectively [1]. This approach demonstrates detection limits of 1000 nanograms per milliliter and quantification limits of 50,000 nanograms per milliliter, with recovery rates ranging from 96.99% to 102.4% [1].

Ion-Pair Formation Methods

An innovative spectrophotometric approach involves the formation of ion-pairs between codeine phosphate and chromogenic reagents. The acid dye method utilizing methyl orange forms colored complexes with codeine phosphate, enabling detection at 430 nanometers [6] [7]. This method has been successfully applied to the analysis of ternary drug mixtures containing acetaminophen, salicylamide, and codeine phosphate, providing detection limits of approximately 4.6 micrograms per milliliter with relative standard deviations of 2.15% [7].

Multivariate Chemometric Analysis

Advanced chemometric techniques, including inverse least-squares (ILS) and principal component regression (PCR), have been implemented for simultaneous spectrophotometric determination of complex drug mixtures [1] [8]. These methods utilize absorbance measurements across wavelength ranges of 220-290 nanometers to resolve overlapping spectra of codeine phosphate, acetylsalicylic acid, and caffeine. The ILS method achieves mean recoveries of 100.2% with relative standard deviations of 1.23%, while PCR demonstrates 99.5% recovery with 2.10% relative standard deviation [1].

Fluorometric Detection

Fluorometric analysis exploits the natural fluorescence properties of codeine phosphate for enhanced sensitivity. Using excitation wavelengths of 285 nanometers, fluorometric detection achieves detection limits as low as 4 nanograms per milliliter in biological matrices such as plasma and blood [4]. The method demonstrates coefficients of variation ranging from 2.2% to 7.4% across concentration ranges of 10-100 micrograms per liter [4].

Chromatographic Separation and Detection Systems

Chromatographic methodologies provide superior selectivity and sensitivity for codeine phosphate analysis, particularly in complex matrices where spectral interference may compromise direct spectrophotometric determination. The separation mechanisms exploit differences in molecular interactions with stationary phases, enabling resolution of codeine phosphate from structurally related compounds and metabolites.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC represents the gold standard for codeine phosphate analysis in pharmaceutical formulations. Typical chromatographic conditions employ Phenomenex C18 columns (250 millimeters × 4.6 millimeters, 5 micrometers particle size) with mobile phases consisting of phosphoric acid in water, acetonitrile, and methanol in optimized ratios [9] [10]. A representative method utilizes a mobile phase composition of 1% orthophosphoric acid in water:acetonitrile:methanol (78:10:12) adjusted to pH 3.0, achieving baseline separation with retention times of 3.47 minutes for codeine phosphate [9] [10].

The HPLC methodology demonstrates exceptional linearity across concentration ranges of 1-800 micrograms per milliliter, with detection and quantification limits of 1000 nanograms per milliliter and 50,000 nanograms per milliliter respectively [11]. Method validation parameters confirm relative standard deviations below 2%, with accuracy expressed as recovery percentages ranging from 96% to 102% [11].

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC technology offers significant advantages in analysis time and resolution efficiency. Monolithic column technology, exemplified by Chromolith Performance RP-18e columns (100 millimeters × 4.6 millimeters), demonstrates superior performance in terms of backpressure management, separation speed, and peak asymmetry [12]. The reduced analysis time of 2.0 minutes per sample enables high-throughput analysis of over 300 plasma samples per day [12].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis requires derivatization of codeine phosphate to enhance volatility and thermal stability. The most effective derivatization protocol employs a mixed solvent of propionic anhydride and pyridine (5:2) at 80°C for 3 minutes [13]. Analysis is performed on HP-1MS capillary columns (30 meters × 0.25 millimeters, 0.25 micrometers film thickness) using temperature programming from 100°C to 280°C [13].

Selected ion monitoring (SIM) mode utilizes target ions at mass-to-charge ratios of 341, 397, and 268 for morphine propionyl derivatives and 229, 355, and 282 for codeine propionyl compounds [13]. The method achieves linear calibration curves across concentration ranges of 25-2000 nanograms per milliliter, with lower limits of quantification of 25 nanograms per milliliter [13].

Capillary Gas Chromatography with Surface Ionization Detection

Advanced GC methodologies employ surface ionization detection for enhanced sensitivity in biological matrix analysis. Capillary columns such as DB-5 MS enable separation of underivatized codeine and related compounds with detection limits approaching 0.1 nanograms per milliliter [14] [15]. The method demonstrates linear responses across concentration ranges of 0.5-1000 nanograms per milliliter with intra-assay and inter-assay precision values below 13% [16].

Thin-Layer Chromatography (TLC)

TLC methodologies provide cost-effective screening and qualitative analysis capabilities. Silica gel plates with mobile phases consisting of chloroform-acetone-ammonium hydroxide (25%) in volume ratios of 8:2:0.1 enable separation of codeine phosphate from co-formulated compounds [4]. Detection at 254 nanometers UV illumination allows visualization and subsequent elution for quantitative analysis at 285 nanometers [4].

Mass Spectrometric Profiling of Metabolic Products

Mass spectrometry provides unparalleled specificity and sensitivity for codeine phosphate analysis and metabolite identification. The technique's ability to provide structural information through fragmentation patterns enables comprehensive characterization of metabolic pathways and transformation products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the most sophisticated analytical approach for codeine phosphate and metabolite analysis in biological matrices. Positive electrospray ionization (ESI) generates protonated molecular ions at mass-to-charge ratio 300.1 for codeine [17] [18]. Selected reaction monitoring (SRM) transitions utilize the fragmentation pathway 300→165, corresponding to loss of the morphine backbone substituents [17] [19].

The method achieves exceptional sensitivity with detection limits of 0.2 nanograms per milliliter in human plasma using 0.5 milliliter sample volumes [17]. Linear dynamic ranges extend from 0.2-100 nanograms per milliliter for codeine and 0.5-250 nanograms per milliliter for its primary metabolite morphine [17]. Method precision demonstrates coefficients of variation between 2.34% and 7.25%, with accuracy ranging from 97.64% to 110% [12].

High-Resolution Mass Spectrometry

High-resolution LC-MS utilizing time-of-flight (TOF) or Orbitrap analyzers provides accurate mass measurements enabling confident identification of metabolites and potential interferences [20]. Codeine analysis at accurate mass 300.1591 demonstrates mass accuracy within 5 parts per million, facilitating differentiation from isobaric compounds [20].

The technique has identified novel metabolic products, including alpha-oxycodol and beta-oxycodol (mass-to-charge ratio 318.1700), representing 6-keto-reduced metabolites of structurally related compounds [20]. Product ion spectra at accurate masses 165.0704 and 152.0757 provide structural confirmation through characteristic fragmentation patterns [20].

Gas Chromatography-Mass Spectrometry with Derivatization

GC-MS analysis with chemical derivatization enables comprehensive profiling of codeine and related opiates. Derivatization using propionic anhydride generates propionyl esters at available hydroxyl positions, producing characteristic molecular ions and fragmentation patterns [13] [21]. The codeine propionyl derivative exhibits molecular ions at mass-to-charge ratio 341 with characteristic product ions at 229, 355, and 282 [13].

Selected ion monitoring enables quantification limits of 25 nanograms per milliliter in hydrolyzed urine samples, with day-to-day precision ranging from 6% to 10.9% [21]. The method demonstrates linearity to 2000 nanograms per milliliter for 6-keto-opioids and 5000 nanograms per milliliter for other opiate compounds [21].

Ion Trap Mass Spectrometry

Ion trap analyzers provide multi-stage fragmentation capabilities (MSn) for detailed structural characterization. Codeine analysis in hair matrices achieves detection limits of 10 picograms on-column with linear responses to 75 nanograms per milligram [22]. Intra-assay precision ranges from 8% to 20% across the analytical range [22].

Metabolite Identification and Pathway Elucidation

Mass spectrometric analysis has enabled identification of numerous codeine metabolites in biological systems. Primary metabolic products include morphine (mass-to-charge ratio 286), norcodeine (mass-to-charge ratio 286), and codeine-6-glucuronide (mass-to-charge ratio 476) [18] [23]. Advanced metabolites such as 6-monoacetylmorphine and meconin serve as specific biomarkers for heroin exposure differentiation [18].

Cross-reactivity studies have identified potential analytical interferences from structurally related compounds. Noroxycodone and dihydrocodeine share nominal precursor masses (mass-to-charge ratio 302) but can be differentiated using high-resolution instrumentation or optimized chromatographic separation [20].

X-ray Diffraction Studies of Crystalline Polymorphs

X-ray diffraction analysis provides fundamental insights into the solid-state properties of codeine phosphate, revealing multiple crystalline forms with distinct physicochemical characteristics. The polymorphic behavior significantly influences pharmaceutical properties including solubility, stability, and bioavailability.

Crystal Structure Determination

Codeine phosphate exhibits remarkable polymorphic diversity, forming three distinct hydrate forms and two anhydrous polymorphs [24] [25]. The sesquihydrate and hemihydrate forms, differing by one water molecule per formula unit, represent the most stable forms at ambient conditions [24]. Single crystal X-ray diffraction reveals that both hydrated forms crystallize in the orthorhombic space group P212121 [24] [26].

The hemihydrate structure (codeine phosphate·0.5H2O) exhibits unit cell parameters of a = 7.89 Å, b = 13.52 Å, c = 16.23 Å [27] [28]. The sesquihydrate form (codeine phosphate·1.5H2O) demonstrates slightly expanded unit cell dimensions of a = 8.12 Å, b = 13.98 Å, c = 16.87 Å, reflecting the additional water molecule incorporation [24].

Hydrogen Bonding Networks

The influence of water molecules on crystal packing arrangements demonstrates remarkable effects on external crystal morphology. The sesquihydrate form yields single crystals suitable for structure determination, while the hemihydrate consistently produces polycrystalline bulk material [24]. This dramatic difference in crystallization behavior results from altered hydrogen bonding networks, where water molecules serve as both donors and acceptors in three-dimensional hydrogen bond architectures [24].

Powder X-ray diffraction measurements confirm the existence of different crystal structures through characteristic diffraction patterns [26] [29]. The hemihydrate exhibits intense reflections at 2θ angles of 15.49°, 18.08°, 23.45°, and 24.31°, corresponding to d-spacings of 5.72, 4.90, 3.79, and 3.66 Å respectively [26].

Thermal Analysis and Phase Transitions

Differential scanning calorimetry (DSC) reveals distinct thermal events corresponding to dehydration processes. The hemihydrate undergoes dehydration between 80-115°C, while the sesquihydrate loses water at lower temperatures of 65-80°C [24] [26]. Temperature-dependent X-ray diffraction studies demonstrate that dehydration proceeds through well-defined crystalline intermediates rather than amorphous phases [24].

The trihydrate form exhibits the lowest thermal stability, with dehydration commencing at 40°C and complete water loss occurring by 65°C [26]. Thermogravimetric analysis confirms stoichiometric water loss corresponding to the expected hydrate compositions [26].

Anhydrous Polymorphs

Two anhydrous polymorphs have been identified through careful thermal treatment and crystallization studies [24] [30]. Form I represents the thermodynamically stable anhydrous phase with unit cell parameters a = 7.65 Å, b = 13.01 Å, c = 15.89 Å in space group P212121 [30]. Form II exhibits monoclinic symmetry but demonstrates high instability, rapidly converting to Form I under ambient conditions [30].

Variable-temperature powder diffraction reveals the metastable nature of the anhydrous forms, with spontaneous conversion to hydrated phases occurring upon exposure to atmospheric moisture [24]. The relative humidity threshold for hydrate formation ranges from 10-15% for Form I and 5-8% for Form II [30].

Computational Structure Prediction

Lattice energy calculations using density functional theory (DFT) with dispersion corrections provide insights into relative stability relationships among polymorphic forms [30]. The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation with Tkatchenko-Scheffler dispersion corrections yields lattice energies ranging from -485 to -512 kilojoules per mole for different crystalline forms [30].

Computational dehydration modeling successfully predicts structural arrangements following water removal, generating proposed structures for metastable anhydrous forms [30]. These computational models demonstrate excellent agreement with experimental powder diffraction patterns, validating the theoretical approach for polymorph prediction [30].

Cocrystal Formation

Recent investigations have explored cocrystal formation between codeine and pharmaceutically relevant compounds. The cocrystal of codeine with cyclopentobarbital demonstrates a 1:1 stoichiometric ratio with distinct crystallographic properties [31]. Single crystal structure determination reveals hydrogen bonding interactions between the codeine tertiary amine and barbiturate carbonyl groups [31].

Hot-stage microscopy and differential scanning calorimetry confirm the cocrystal nature through characteristic melting behavior distinct from the individual components [31]. The cocrystal melts at 108.2°C, intermediate between the melting points of pure codeine (156°C) and cyclopentobarbital (135°C) [31].

Computational Prediction of Physicochemical Parameters

Computational chemistry methodologies provide powerful tools for predicting physicochemical properties of codeine phosphate, enabling rational pharmaceutical development and formulation optimization. These approaches combine quantum mechanical calculations, molecular modeling, and thermodynamic simulations to elucidate structure-property relationships.

Molecular Descriptor Calculations

The molecular structure of codeine phosphate (C18H24NO7P, molecular weight 406.37 g/mol) enables calculation of fundamental descriptors governing pharmaceutical behavior [32] [33]. The logarithm of the octanol-water partition coefficient (LogP) of -0.85 indicates hydrophilic character, consistent with the phosphate salt formation enhancing aqueous solubility [32].

Topological polar surface area calculations yield a value of 115.06 Ų, reflecting the contribution of hydrogen bond donor and acceptor groups [32]. The molecule contains two hydrogen bond donor sites and seven hydrogen bond acceptor sites, primarily associated with the phosphate moiety and phenolic hydroxyl groups [32]. Three rotatable bonds provide conformational flexibility influencing crystal packing arrangements [32].

Solubility Modeling and Thermodynamic Predictions

Advanced solubility modeling employs multiple thermodynamic approaches to predict dissolution behavior in various solvent systems. The van't Hoff equation successfully correlates temperature-dependent solubility data with mean relative deviations below 8% [33] [34]. Mixture response surface (MRS) modeling predicts solubility in binary solvent systems with excellent accuracy (3.7% mean relative deviation) [33].

The Jouyban-Acree equation and its temperature-dependent variant demonstrate superior predictive capability for complex solvent mixtures, achieving mean relative deviations of 7.6% across temperature ranges of 293.2-313.2 Kelvin [33] [34]. Lambda-h modeling provides complementary insights into solute-solvent interactions with overall mean relative deviations of 3.4% [33].

Thermodynamic Property Calculations

Gibbs free energy, enthalpy, and entropy of dissolution have been determined through combined experimental and computational approaches [33] [35]. The dissolution process demonstrates endothermic character with positive enthalpy values ranging from 9.46 to 33.54 kilojoules per mole, depending on solvent composition [33]. The maximum enthalpy occurs in N-methyl-2-pyrrolidone, while the minimum value corresponds to ethanol systems [33].

Solvation enthalpy calculations for supercritical carbon dioxide systems yield an average value of -16.97 kilojoules per mole, indicating favorable solvation interactions [35]. Expanded liquid models (ELMs) successfully correlate solubility data with average absolute relative deviations below 12.63% [35].

Molecular Dynamics Simulations

Atomistic molecular dynamics simulations provide detailed insights into solvation mechanisms and intermolecular interactions [33] [34]. Five-nanosecond simulations in binary solvent mixtures reveal preferential solvation patterns, with N-methyl-2-pyrrolidone demonstrating enhanced solvation compared to ethanol [33]. The simulations identify hydrogen bonding as the predominant solvation mechanism, with both solvents acting as hydrogen bond acceptors while ethanol additionally serves as a hydrogen bond donor [33].

The molecular dynamics approach successfully predicts the ion-pair stability of protonated codeine and dihydrogen phosphate in non-aqueous environments [33]. Radial distribution functions and coordination number analysis quantify solvent organization around the solute, providing mechanistic understanding of enhanced solubility in specific solvent systems [33].

Lattice Energy and Crystal Stability Predictions

Periodic density functional theory calculations using the CASTEP plane wave code enable accurate prediction of lattice energies for different polymorphic forms [30]. The PBE generalized gradient approximation with ultrasoft pseudopotentials and Tkatchenko-Scheffler dispersion corrections provides reliable energy differences between crystalline phases [30].

Computational modeling successfully predicts the relative stability of hydrated versus anhydrous forms, with calculated enthalpic stabilization ranging from 5.7 to 25.6 kilojoules per mole for hydrate formation [30]. These calculations demonstrate qualitative agreement with experimental calorimetric measurements for all systems except morphine hydrochloride, highlighting areas for methodological improvement [30].

Quantitative Structure-Property Relationships (QSPR)

QSPR modeling correlates molecular descriptors with experimentally determined properties, enabling prediction of pharmaceutical behavior for related compounds. Group contribution methods successfully predict solubility parameters in the range of 12.5-14.2 (cal/cm³)^0.5, providing guidance for formulation development [33].

Machine learning approaches, including partial least squares regression and artificial neural networks, demonstrate superior performance in resolving overlapped spectral data for complex pharmaceutical mixtures [8]. Genetic algorithm optimization identifies the most relevant wavelengths for multivariate analysis, achieving excellent quantification accuracy in quaternary drug combinations [8].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

H301 (95.56%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (64.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (62.22%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H360 (20%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (57.78%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

FDA Medication Guides

Chlorpheniramine Maleate; Codeine Phosphate

TABLET, EXTENDED RELEASE;ORAL

MAINPOINTE

12/15/2023

Phenergan W/ Codeine

Codeine Phosphate; Promethazine Hydrochloride

SYRUP;ORAL

ANI PHARMS